REACTION_CXSMILES
|
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.O=S(Cl)[Cl:10].[CH3:12][OH:13]>>[CH3:12][O:13][C:1](=[O:7])[CH:2]=[CH:3][C:4]([Cl:10])=[O:5]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 1.5 hours
|
Duration
|
1.5 h
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Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
collecting the fraction boiling at 42-44° C./2 mbar
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
COC(C=CC(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |